2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide
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Overview
Description
2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide is a heterocyclic compound that features a benzoxazole core with an aminomethyl group at the 2-position and a sulfonamide group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by sulfonation. One common method involves the reaction of 2-aminophenol with formaldehyde to form the aminomethyl group, followed by cyclization to form the benzoxazole ring. The sulfonamide group can then be introduced via sulfonation using reagents such as chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize reaction efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aminomethyl or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and sulfonamide groups play crucial roles in binding to these targets, often through hydrogen bonding and electrostatic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the aminomethyl and sulfonamide groups but shares the core structure.
2-Aminobenzoxazole: Similar but without the sulfonamide group.
7-Sulfonamidobenzoxazole: Similar but without the aminomethyl group
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide is unique due to the presence of both the aminomethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C8H9N3O3S |
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Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C8H9N3O3S/c9-4-7-11-5-2-1-3-6(8(5)14-7)15(10,12)13/h1-3H,4,9H2,(H2,10,12,13) |
InChI Key |
YSNZKYAMGOLPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)CN |
Origin of Product |
United States |
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